(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
Description
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position, a piperidine ring linked to the thiadiazole, and a 2-fluorophenyl methanone moiety.
Properties
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-5-3-4-6-13(12)17/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQXIIPHWTXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the piperidine-thiadiazole intermediate with a fluorophenyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiadiazole can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a critical role in various diseases, including cardiovascular conditions and cancer. The ability of this compound to inhibit cyclooxygenase (COX) enzymes may contribute to its therapeutic potential in treating inflammatory disorders .
Cytotoxicity and Anticancer Activity
The structural features of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone suggest potential cytotoxic effects against cancer cells. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .
Synthesis Pathways
The synthesis of this compound typically involves several steps that allow for modifications aimed at enhancing biological activity and optimizing pharmacokinetic properties. Common synthetic routes include:
- Formation of the piperidine ring : Utilizing starting materials that can undergo cyclization.
- Introduction of the thiadiazole moiety : Often achieved through condensation reactions.
- Fluorination : This step can be critical for enhancing the biological activity of the final product.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole exhibited potent antibacterial activity against MRSA, highlighting the importance of structural modifications in enhancing efficacy .
- Inflammation Models : Research involving animal models has shown that compounds similar to (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone significantly reduced inflammation markers, suggesting potential use as anti-inflammatory agents .
- Cancer Cell Lines : In vitro studies have shown cytotoxicity against various cancer cell lines, indicating that this compound could be further developed into an anticancer drug .
Mechanism of Action
The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological molecules, disrupting their normal function. This disruption can lead to the inhibition of enzyme activity or the blocking of receptor sites, which in turn affects cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Thiadiazole vs. Triazole Cores : Thiadiazoles generally exhibit higher metabolic stability than triazoles due to reduced oxidative susceptibility. However, triazoles may offer stronger hydrogen-bonding interactions .
- Fluorine Substituents: The 2-fluorophenyl group in the target compound likely enhances lipophilicity and resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
- Piperidine vs. Piperazine : Piperidine’s lower basicity may reduce off-target interactions with cationic binding pockets, improving selectivity .
Biological Activity
The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1172868-42-6 |
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and the fluorophenyl group contribute to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising results in inhibiting various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Activity noted against Aspergillus niger and Aspergillus fumigatus.
In a comparative study, the minimum inhibitory concentration (MIC) of related thiadiazole compounds was found to be lower than standard antibiotics like itraconazole, indicating enhanced efficacy .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study highlighted that derivatives containing the thiadiazole scaffold exhibited significant antiviral activities against tobacco mosaic virus (TMV), with some compounds achieving protection rates exceeding 60% at specific concentrations . The incorporation of fluorophenyl groups was noted to enhance these effects, making it a promising candidate for further antiviral research.
Anticancer Potential
Initial investigations into the anticancer potential of this compound suggest that it may inhibit tumor growth through various mechanisms. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell proliferation . Further studies are needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives, including compounds structurally similar to (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone. Results showed that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .
- Antiviral Studies : In vitro assays demonstrated that related thiadiazole compounds could significantly reduce viral loads in infected plant models. The mechanism was attributed to the inhibition of viral replication processes .
- Cytotoxicity Tests : Assessments on human cell lines revealed that while exhibiting antimicrobial and antiviral activities, the compound displayed low cytotoxicity levels, suggesting a favorable safety profile for therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
